molecular formula C19H16ClNO B1420567 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride CAS No. 1160264-98-1

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride

Cat. No. B1420567
M. Wt: 309.8 g/mol
InChI Key: WPUJHNAUCCOHKM-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the compound’s potential properties and reactivity.



Synthesis Analysis

This involves reviewing the literature for reported synthesis methods of the compound. It’s important to consider the efficiency, cost, safety, and environmental impact of these methods.



Molecular Structure Analysis

Scientists often use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The compound’s reactivity can give clues about its potential uses.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Receptor Antagonism and Neuroprotective Effects

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential in neuropharmacological applications. For instance, a study by Schreiber et al. (1994) delved into its role in blocking the discriminative stimulus effects of DOI, a 5-HT2A/2C receptor agonist. This indicates its potential as a selective antagonist in serotonergic pathways, which could contribute to its use in treating psychiatric disorders (Schreiber, Brocco, & Millan, 1994).

AMPA Receptor Antagonism

The compound has been linked to the antagonism of AMPA receptors, which play a crucial role in synaptic transmission in the central nervous system. Årstad et al. (2006) examined the synthesis and evaluation of a related compound as a potential PET tracer for in vivo imaging of AMPA receptors. Despite its potent in vitro affinity, the compound demonstrated limitations in vivo due to rapid clearance from the CNS and low specific binding, underscoring the complex dynamics of receptor interactions in therapeutic applications (Årstad et al., 2006).

Role in Cerebral Ischemia

Takahashi et al. (1997) investigated the neuroprotective effects of inhibiting Poly(ADP-Ribose) Synthetase (PARS) in a model of focal cerebral ischemia, indicating a significant reduction in infarct volume upon administration of a PARS inhibitor. This suggests potential applications in mitigating brain damage resulting from stroke or similar pathologies (Takahashi, Greenberg, Jackson, Maclin, & Zhang, 1997).

Anticonvulsant and Neurotoxic Properties

The compound's structural analogues have been examined for their anticonvulsant activities and metabolic properties. For instance, Robertson et al. (1987) discussed the anticonvulsant activity and metabolic inhibition of a potent compound, highlighting its potential in therapeutic applications and the importance of structural modifications in optimizing its pharmacological profile (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).

Safety And Hazards

Scientists refer to Material Safety Data Sheets (MSDS) for information on a compound’s potential hazards, safe handling procedures, and first aid measures.


Future Directions

Based on all of the above information, scientists can propose potential applications for the compound and suggest areas for further research.


properties

IUPAC Name

2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUJHNAUCCOHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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